Tetradecyl dihydrogen phosphate chemical structure and molecular weight
Tetradecyl dihydrogen phosphate chemical structure and molecular weight
An In-Depth Technical Guide to Tetradecyl Dihydrogen Phosphate: Structure, Synthesis, and Applications for Researchers
Executive Summary
Tetradecyl dihydrogen phosphate, also known as myristyl phosphate, is an amphiphilic organophosphate molecule of significant interest in chemical and biomedical research. Its structure, comprising a long C14 alkyl chain and a polar phosphate headgroup, imparts valuable surfactant and dispersing properties.[] This guide provides a comprehensive overview of its chemical structure, molecular weight, and physicochemical properties. We will detail a robust laboratory-scale synthesis protocol, outline a multi-technique analytical workflow for structural verification and purity assessment, and explore its potential applications in drug development, particularly in formulation science as an excipient and its role in advanced delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical insights into this versatile compound.
Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application. Tetradecyl dihydrogen phosphate is characterized by its dual-nature, which dictates its behavior in various systems.
Chemical Structure and Identity
The molecule consists of a saturated fourteen-carbon (tetradecyl) chain ester-linked to a phosphoric acid moiety. This structure is fundamental to its function as a surfactant and emulsifier.
Caption: Chemical structure of Tetradecyl Dihydrogen Phosphate.
Molecular Attributes
The key quantitative data for tetradecyl dihydrogen phosphate are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₃₁O₄P | [] |
| Molecular Weight | 294.37 g/mol | [][2][3] |
| CAS Number | 10054-29-2 | [][2] |
| IUPAC Name | 1-Tetradecanol, 1-(dihydrogen phosphate) | [2] |
| Synonyms | Myristyl phosphate, Monotetradecyl phosphate | [2] |
| SMILES | CCCCCCCCCCCCCCOP(=O)(O)O | [] |
| InChI Key | KRIXEEBVZRZHOS-UHFFFAOYSA-N | [] |
Synthesis and Characterization
The preparation of high-purity tetradecyl dihydrogen phosphate is essential for reproducible research. This section details a reliable synthesis protocol adapted from established methods for long-chain alkyl phosphates and outlines the necessary analytical techniques for its validation.[4]
Synthesis Protocol: Phosphorylation of 1-Tetradecanol
This procedure utilizes phosphorus oxychloride (POCl₃) as the phosphorylating agent. The causality behind this choice lies in its high reactivity. Triethylamine is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The final hydrolysis step is critical for converting the dichlorophosphate intermediate into the desired dihydrogen phosphate product.
Caption: Workflow for the synthesis of Tetradecyl Dihydrogen Phosphate.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1-tetradecanol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
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Phosphorylation: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel over 30-60 minutes while stirring. An inert nitrogen atmosphere is maintained to prevent side reactions with atmospheric moisture.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
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Workup: Filter the reaction mixture to remove the precipitate. The resulting filtrate contains the dichlorophosphate intermediate.
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Hydrolysis: Carefully treat the filtrate with steam or add water dropwise and stir vigorously for 2-4 hours to hydrolyze the intermediate to the final product.[4]
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Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the product, typically as a waxy solid.
Analytical Self-Validating System
No single analytical technique is sufficient to confirm the identity and purity of the synthesized product. A combination of spectroscopic and spectrometric methods provides a self-validating system.
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³¹P Nuclear Magnetic Resonance (NMR): This is the most direct method for confirming the formation of the phosphate ester. A successful synthesis will show a characteristic signal in the phosphate region, distinct from the starting POCl₃ and any potential side products like trialkyl phosphates.[4]
-
¹H and ¹³C NMR: These techniques are used to confirm the integrity of the tetradecyl alkyl chain and its attachment to the phosphate group. The integration of the ¹H NMR signals should correspond to the expected proton count.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is ideal for confirming the molecular weight. The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 293.18.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This provides confirmation of key functional groups. Look for characteristic stretches for P=O (around 1250-1080 cm⁻¹), P-O-C (around 1050-990 cm⁻¹), and broad O-H absorption from the phosphate hydroxyl groups.
Applications in Research and Drug Development
The unique amphiphilic structure of tetradecyl dihydrogen phosphate makes it a molecule of interest for drug development professionals, primarily in the field of pharmaceutical formulation and drug delivery. While phosphorus-containing compounds are integral to many approved drugs, often as prodrugs or biological analogues, the primary utility of a simple alkyl phosphate like this lies in its excipient properties.[5]
Role as a Formulation Excipient
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Emulsifying Agent: Its ability to stabilize oil-in-water emulsions makes it a candidate for formulating poorly water-soluble drugs into creams, lotions, or injectable emulsions. The hydrophobic tail partitions into the oil phase while the hydrophilic phosphate head interacts with the aqueous phase, reducing interfacial tension.
-
Solubilizing Agent: It can form micelles in aqueous solutions, encapsulating hydrophobic drug molecules within the micellar core and thereby increasing their apparent solubility.
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-Penetration Enhancer: In topical and transdermal formulations, long-chain surfactants can disrupt the highly organized lipid structure of the stratum corneum, facilitating the penetration of active pharmaceutical ingredients (APIs).
Component of Advanced Drug Delivery Systems
The principles of self-assembly driven by its amphiphilic nature are central to its use in modern drug delivery technologies.
-
Liposomes and Niosomes: Alkyl phosphates can be incorporated into the lipid bilayers of liposomes to modify surface charge and stability. A negative charge, imparted by the phosphate group, can prevent vesicle aggregation through electrostatic repulsion and can influence interaction with biological membranes.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid-state emulsifier, tetradecyl dihydrogen phosphate can be a key component in the formulation of SLNs and NLCs, which are promising carriers for improving the bioavailability of orally administered drugs.
Bioisosteric Replacement
In medicinal chemistry, the dihydrogen phosphate group can serve as a bioisostere for a carboxylic acid moiety.[6] This substitution can improve pharmacokinetic properties by increasing acidity, altering binding interactions with target proteins, and potentially enhancing cell membrane permeability compared to the more highly charged carboxylate.
Safety and Handling
Based on safety data for analogous compounds like sodium dihydrogen phosphate, tetradecyl dihydrogen phosphate is not classified as a hazardous substance under standard regulations.[7][8][9] However, good laboratory practice dictates that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.
-
Handling: Avoid inhalation of any dust or aerosols.[8] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.[10]
-
First Aid: In case of skin contact, rinse with water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and consult a physician if feeling unwell.[10]
References
- Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 88463173. [Link]
- NextSDS. 3,6,9,12-tetraoxanonacosyl dihydrogen phosphate — Chemical Substance Information. [Link]
- Wikipedia. Dihydrogen phosphate. [Link]
- ResearchGate. Trace and ultratrace analysis methods for the determination of phosphorus by flow-injection techniques | Request PDF. [Link]
- Al-Jebour, S., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. [Link]
- Kondo, S., & Takai, R. (2013). Selective detection of dihydrogen phosphate anion by fluorescence change with tetraamide-based receptors bearing isoquinolyl and quinolyl moieties. Organic Letters, 15(3), 538–541. [Link]
- Google Patents.
- Xu, Y., et al. (2021). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 26(11), 3126. [Link]
- ResearchGate. (PDF) Dual functions of methacryloyloxydecyl dihydrogen phosphate monomer with de- and re- mineralizing ability. [Link]
- Pharmaffiliates. CAS No : 10054-29-2| Chemical Name : Tetradecyl dihydrogen phosphate. [Link]
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